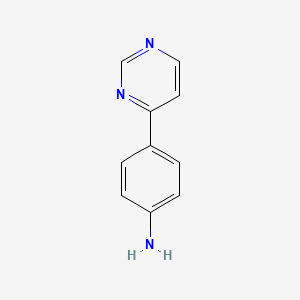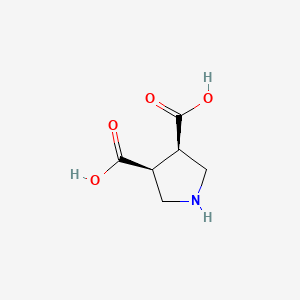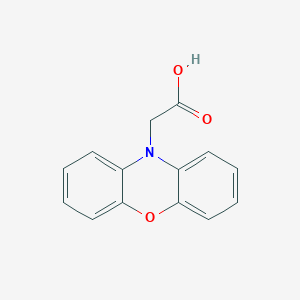
Phenoxazine-10-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenoxazine-10-acetic acid is a derivative of Phenoxazine . Phenoxazine is a heterocyclic compound that consists of an oxazine fused to two benzene rings . It occurs as the central core of a number of naturally occurring chemical compounds such as dactinomycin and litmus . The molecular formula of Phenoxazine-10-acetic acid is C14H11NO3 .
Synthesis Analysis
Phenoxazines have sparked a lot of interest due to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy . Various synthetic transformative stages of phenoxazine scaffolds have been highlighted in research . The most general approaches for synthesis of phenazines include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N -arylation, multicomponent approaches, etc .Molecular Structure Analysis
The structure of phenoxazine consists of an oxazine fused to two benzene rings . The molecular structure of Phenoxazine-10-acetic acid is yet to be fully elucidated in the literature.Chemical Reactions Analysis
Phenoxazines have found widespread applications in the fields of organoelectronics, photophysics, material sciences, and biological sciences . This has necessitated synthetic developments and modifications of the scaffold . The chemical reactivity parameters of phenoxazine-based organic photosensitizers have been determined using DFT conceptual .Scientific Research Applications
Material Science
Phenoxazine-10-acetic acid and its derivatives have found numerous applications in material science . The unique properties of these compounds have sparked interest in their use in various material science applications .
Organic Light-Emitting Diodes (OLEDs)
Phenoxazine-10-acetic acid is used in the production of organic light-emitting diodes . The optoelectronic properties of these compounds make them suitable for use in OLEDs .
Photoredox Catalyst
Phenoxazine-10-acetic acid serves as a photoredox catalyst . Its unique properties allow it to facilitate various chemical reactions when exposed to light .
Dye-Sensitized Solar Cells
Phenoxazine-10-acetic acid is used in dye-sensitized solar cells . These compounds can absorb light and convert it into electricity, making them ideal for use in solar cells .
Chemotherapy
Phenoxazine-10-acetic acid has applications in chemotherapy . Actinomycin D, which contains a phenoxazine moiety, functions both as an antibiotic and anticancer agent .
Biomedical Applications
Phenoxazine-10-acetic acid and its derivatives have various biomedical applications . They have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Anticancer Drug
Actinomycin D, a well-known member of the actinomycin family with strong antitumor properties, includes a phenoxazine moiety . This suggests that phenoxazine-10-acetic acid and its derivatives should also have anticancer properties .
Biochemistry and Molecular Biology Tool
Actinomycin D, which contains a phenoxazine moiety, is also a helpful tool in biochemistry and molecular biology . It has been used to successfully treat many tumors since 1954 .
Future Directions
Phenoxazines have gained prominence in medicine as pharmacological lead structures from their traditional uses as dyes and pigments . Organoelectronics and material sciences have recently found these compounds and their derivatives to be quite useful . Due to this, organic synthesis has been used in an unprecedented amount of exploratory alteration of the parent structures in an effort to create novel derivatives with enhanced biological and material capabilities . This suggests a promising future direction for the study and application of Phenoxazine-10-acetic acid.
Mechanism of Action
Target of Action
Phenoxazine-10-acetic acid, like other phenoxazine derivatives, has been found to have potential inhibitory effects on multiple cancer cell lines
Mode of Action
Phenoxazines are known to exert steric inhibition effects on many viruses through their incorporation into oligonucleotide analogs, which can bind tightly to rna target locations . This binding can block processes essential for gene regulation .
Biochemical Pathways
Phenoxazine derivatives have been found to have numerous applications in chemotherapy, and they exhibit antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . .
properties
IUPAC Name |
2-phenoxazin-10-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14(17)9-15-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)15/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBDTIKGNUBBEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenoxazine-10-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)

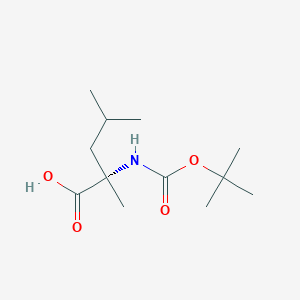

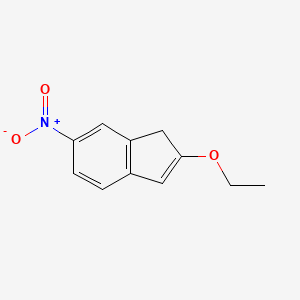

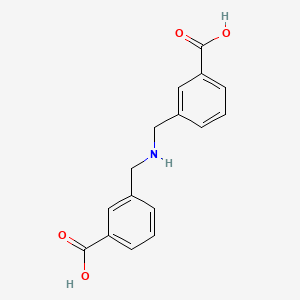
![5-Chloro-1,2-dihydrofuro[3,2-f][1,7]naphthyridine](/img/structure/B6291983.png)
![1,4-Dioxa-9-azaspiro[4.5]decan-8-one](/img/structure/B6291989.png)
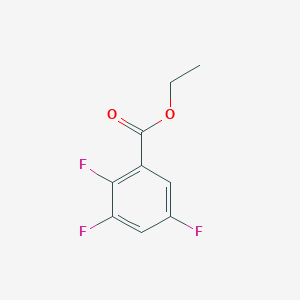
![8-(Benzyloxycarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6291997.png)
